molecular formula C15H19N3OS B4185388 N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B4185388
M. Wt: 289.4 g/mol
InChI Key: LUSXWIRXRBMCOM-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. By modulating the activity of this receptor, this compound can exert its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and plasticity. In vivo studies have demonstrated its potential as a neuroprotective agent, with the ability to improve cognitive function and prevent neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its versatility in laboratory experiments. It can be easily synthesized and modified to suit specific research purposes. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its precise mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the research and development of N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of focus is the development of more potent and selective derivatives of the compound for use in drug discovery. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate its mechanism of action and to better understand its biochemical and physiological effects.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit potent activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it is being investigated as a potential lead compound for the development of novel drugs. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, making it a promising candidate for the treatment of neurological disorders.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-15(17-6-3-8-18-9-7-16-11-18)14-10-12-4-1-2-5-13(12)20-14/h7,9-11H,1-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSXWIRXRBMCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 2
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N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 3
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N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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